Felbamate is an inhibitor of NMDA receptors and a modulator of GABAA receptors that also has broad-spectrum inhibitory activity against excitatory amino acid receptors. It binds to NMDA channels with dissociation constants of approximately 200, 110, and 55 µM in the resting, activated, and desensitized states, respectively, and inhibits NMDA currents in a use-dependent manner. Felbamate is a positive modulator of α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunit-containing GABAA receptors expressed in X. laevis oocytes, with negative modulation of GABAA receptors containing the subunits α1β1, α1β3γ2L, α4β1γ2S, α4β3γ2S, and α6β1γ2S. It inhibits seizures induced by maximal electroshock, pentylenetetrazole, and picrotoxin in mice (ED50s = 16.3, 5.51, and 5.23 mg/kg, respectively). Formulations containing felbamate have been used in the treatment of severe refractory seizures.
Felbamate is a propanediol compound with anticonvulsant and antiepileptic properties. Although the exact mechanism of action is unknown, Felbamate may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, thereby blocking the effects of the excitatory amino acids, suppressing neuronal firing, and preventing seizure activity. Felbamate also has weak inhibitory effects on gamma-aminobutyric acid (GABA) receptor binding sites which may contribute to its inhibitory effect on neuronal excitatory.
Felbamate is a dicarbamate derivative anticonvulsant that is typically used in combination with other antiepileptic medications for refractory partial onset or generalized seizures. Felbamate has been associated with multiple cases of aplastic anemia and acute liver failure and its use is now restricted.
Felbamate, also known as felbatol or felbamatum, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Felbamate is a drug which is used for use only in those patients who respond inadequately to alternative treatments and whose epilepsy is so severe that a substantial risk of aplastic anemia and/or liver failure is deemed acceptable in light of the benefits conferred by its use. Felbamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Felbamate has been detected in multiple biofluids, such as urine and blood. Within the cell, felbamate is primarily located in the membrane (predicted from logP). Felbamate participates in a number of enzymatic reactions. In particular, Felbamate can be converted into 2-hydroxyfelbamate; which is catalyzed by the enzymes cytochrome P450 2E1 and cytochrome P450 3A4. In addition, Felbamate can be converted into p-hydroxyfelbamate through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 2E1. In humans, felbamate is involved in the felbamate metabolism pathway. Felbamate is a potentially toxic compound.